molecular formula C10H13Li3N5O14P3 B608600 Lithium guanosine triphosphate CAS No. 85737-04-8

Lithium guanosine triphosphate

Cat. No.: B608600
CAS No.: 85737-04-8
M. Wt: 541.1 g/mol
InChI Key: LNEDMQYFAMSUDD-CYCLDIHTSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium guanosine triphosphate is a form of guanosine triphosphate that includes lithium. It functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . GTP activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .


Molecular Structure Analysis

The molecular weight of this compound is 535.0443 . The elemental analysis shows that it contains Carbon (22.45%), Hydrogen (2.64%), Lithium (2.59%), Nitrogen (13.09%), Oxygen (41.86%), and Phosphorus (17.37%) .


Chemical Reactions Analysis

GTP hydrolysis is a biologically crucial reaction, involved in regulating almost all cellular processes . There remain many open questions with regard to the preferred reaction pathway for GTP hydrolysis, as well as the nature of the corresponding transition states .

Scientific Research Applications

  • Lithium affects GTP-stimulated adenylate cyclase activity in various brain regions, influencing neurotransmitter activation mechanisms. Chronic treatment with lithium alters GTP stimulation in cortical membranes, showing region-specific actions on brain adenylate cyclases (Mørk & Geisler, 1989).

  • Lithium chloride inhibits long-term potentiation (LTP) of hippocampal synapses, indicating an involvement of postsynaptic G-protein in LTP, and pointing towards lithium's potential impact on synaptic plasticity (Ballyk & Goh, 1993).

  • Chronic lithium and carbamazepine treatment impact G-protein subunit expression in the rat cerebral cortex. This finding supports the hypothesis that lithium might exert therapeutic effects by modulating GTP-regulatory proteins associated with central nervous system second messenger systems (Li et al., 1993).

  • Lithium treatment alters serotonin1 (5-HT1) receptors and 5-HT-sensitive adenylate cyclase activity in the rat hippocampus. This indicates lithium's effect on receptor density and coupling between receptor and adenylate cyclase (Hotta & Yamawaki, 1986).

  • Lithium does not interfere with receptor-mediated G protein activation in vitro. This suggests that lithium may not affect the receptor-mediated activational process of G proteins, at least not of Gi associated with adenylate cyclase inhibition (Odagaki et al., 1997).

  • In rabbit cortical collecting tubules, lithium interacts with regulatory proteins, affecting arginine vasopressin-stimulated adenylate cyclase activity. This highlights lithium's impact on the water permeability regulation in kidney cells (Cogan et al., 1987).

Safety and Hazards

Lithium guanosine triphosphate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fume, dust, and to wash hands, forearms, and face thoroughly after handling .

Future Directions

GTP and ATP are essential nucleic acid building blocks and serve as energy molecules for a wide range of cellular reactions . Cellular GTP concentration fluctuates independently of ATP and is significantly elevated in numerous cancers, contributing to malignancy . Therefore, quantitative measurement of ATP and GTP has become increasingly important to elucidate how concentration changes regulate cell function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lithium guanosine triphosphate involves the conversion of guanosine triphosphate to Lithium guanosine triphosphate through a series of reactions.", "Starting Materials": [ "Guanosine triphosphate", "Lithium hydroxide", "Hydrochloric acid", "Sodium phosphate" ], "Reaction": [ "Step 1: Dissolve guanosine triphosphate in water to form a solution.", "Step 2: Add Lithium hydroxide to the solution and stir for 2 hours to form Lithium guanosine.", "Step 3: Add hydrochloric acid to the Lithium guanosine solution to adjust the pH to 7.0.", "Step 4: Add Sodium phosphate to the solution and stir for 1 hour to form Lithium guanosine triphosphate.", "Step 5: Purify the Lithium guanosine triphosphate using column chromatography or HPLC to obtain the final product." ] }

CAS No.

85737-04-8

Molecular Formula

C10H13Li3N5O14P3

Molecular Weight

541.1 g/mol

IUPAC Name

trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

LNEDMQYFAMSUDD-CYCLDIHTSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

SMILES

[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lithium guanosine triphosphate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.